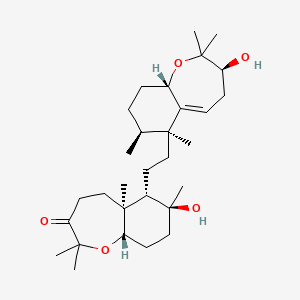

Sodwanone S

Description

Context of Natural Product Discovery from Marine Organisms

The marine environment is a vast and exceptional reservoir of novel bioactive natural products. ijpsr.commdpi.com Marine invertebrates such as sponges, molluscs, and tunicates are particularly significant, as they are the source of a large portion of these unique chemical compounds. ijpsr.comnih.gov These organisms, often lacking physical defenses, have evolved to produce an array of secondary metabolites for functions like chemical defense and communication. mdpi.com These bioactive compounds have garnered significant scientific and economic interest for their potential in the development of new drugs to treat a range of human diseases, including cancer and inflammatory conditions. ijpsr.comnih.gov The number of natural products isolated from marine organisms is rapidly increasing, with applications spanning antiviral, anti-inflammatory, and anticancer uses. mdpi.com

Marine sponges (phylum Porifera) are among the most prolific sources of marine natural products, contributing to nearly 30% of all metabolites discovered in the marine environment. mdpi.comnih.gov This remarkable chemical diversity has led to the use of secondary metabolites as taxonomic markers, a field known as chemotaxonomy. nih.gov Chemical profiles can help delineate species and understand phylogenetic relationships, which can be challenging using morphology alone. nih.govmdpi.com For instance, certain classes of compounds, like pyrrole-2-aminoimidazoles, have been proposed as chemotaxonomic markers for the sponge order Agelasida. nih.gov The family Axinellidae, to which the source organism of Sodwanone S belongs, is also known for producing a variety of isoprenoid compounds. google.comru.ac.za Understanding the distribution of these compounds across different sponge lineages is crucial for bioprospecting, as it helps identify new sources of valuable molecules. nih.gov

Significance of Marine Invertebrates as a Source of Bioactive Compounds

Historical Account of this compound Discovery and Initial Characterization

This compound was discovered and isolated from the marine sponge Axinella weltneri. acs.orgnih.gov This sponge, belonging to the family Axinellidae, was collected off the coast of Mayotte Island in the Indian Ocean. acs.org The isolation of this compound was the result of a bioassay-guided fractionation of the sponge's crude extract, which had shown antitumor activity. acs.orgacs.org The process involved partitioning the extract and then using silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC) to purify the bioactive components. acs.org This led to the isolation of this compound as a white powder, alongside the previously known sodwanones A and G. acs.orgacs.org Its molecular formula was determined as C₃₀H₅₀O₅ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.org

This compound belongs to a larger class of structurally related triterpenes known as the sodwanones. acs.org These compounds are characterized as squalene-derived polyethers. acs.org The first members of this family, sodwanones A-F, were also isolated from the sponge Axinella weltneri collected in Sodwana Bay, South Africa. researchgate.net The sodwanone family has since expanded to include more than 20 compounds, which have also been found in other sponge species like Ptilocaulis spiculifer and Axinella cf. bidderi. researchgate.net Structurally, this compound is notable for possessing an uncommon oxepane-cyclohexane system and is the first in its family to feature an unsaturation in its oxepane (B1206615) ring. acs.org

Isolation from Axinella weltneri

Overview of this compound as a Privileged Marine Natural Product Scaffold

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for the development of new drugs. mdpi.comufrj.brnih.govsemanticscholar.org The oxepane ring system, a key feature of this compound, is considered a biologically relevant and privileged scaffold. researchgate.net Natural products containing the oxepane moiety, such as this compound, have demonstrated a range of bioactivities, including antitumor properties. researchgate.net The unique and complex structure of this compound, derived from a natural source, exemplifies the value of marine natural product scaffolds in inspiring the synthesis of compound libraries for drug discovery. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H50O5 |

|---|---|

Molecular Weight |

490.7 g/mol |

IUPAC Name |

(5aS,6S,7S,9aS)-6-[2-[(3S,6S,7S,9aS)-3-hydroxy-2,2,6,7-tetramethyl-3,4,7,8,9,9a-hexahydro-1-benzoxepin-6-yl]ethyl]-7-hydroxy-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydrobenzo[b]oxepin-3-one |

InChI |

InChI=1S/C30H50O5/c1-19-9-11-21-20(10-12-23(31)26(2,3)34-21)28(19,6)16-13-22-29(7)17-14-24(32)27(4,5)35-25(29)15-18-30(22,8)33/h10,19,21-23,25,31,33H,9,11-18H2,1-8H3/t19-,21-,22-,23-,25-,28-,29-,30-/m0/s1 |

InChI Key |

KKTMKQNIICOHDR-UDZSLJHISA-N |

Isomeric SMILES |

C[C@H]1CC[C@H]2C(=CC[C@@H](C(O2)(C)C)O)[C@@]1(C)CC[C@H]3[C@@]4(CCC(=O)C(O[C@H]4CC[C@]3(C)O)(C)C)C |

Canonical SMILES |

CC1CCC2C(=CCC(C(O2)(C)C)O)C1(C)CCC3C4(CCC(=O)C(OC4CCC3(C)O)(C)C)C |

Synonyms |

sodwanone S |

Origin of Product |

United States |

Biosynthetic Pathways and Enigmatic Biogenesis of Sodwanone S

Elucidation of Proposed Biogenetic Precursors

The biogenesis of Sodwanone S is a captivating example of the chemical intricacy found in marine organisms. Researchers have proposed a biosynthetic pathway that highlights the transformation of a common acyclic precursor into the complex polycyclic structure of this compound.

Role of Squalene (B77637) and Oxidative Cyclization in Triterpene Biosynthesis

The biosynthesis of triterpenoids, including this compound, universally begins with the acyclic hydrocarbon squalene. rsc.orgmdpi.com In the proposed pathway for sodwanones, squalene undergoes a series of epoxidation reactions to form a polyepoxide precursor. acs.orgrsc.org This is a common strategy in the biosynthesis of many marine polyether triterpenes. hebmu.edu.cn The initial and pivotal step is the cyclization of 2,3-oxidosqualene, a reaction catalyzed by oxidosqualene cyclase (OSC) enzymes. uoa.grnih.gov This enzymatic process is a critical branch point, directing the substrate towards the synthesis of either sterols or a vast array of triterpenoid (B12794562) skeletons. uoa.grthescipub.com The formation of the diverse triterpenoid structures is largely dictated by the specific folding of the squalene chain within the enzyme's active site, which preorganizes the molecule for a cascade of cyclizations and rearrangements. rsc.orgnih.gov

Postulated Formation of the Uncommon Oxepane-Cyclohexane System

A defining feature of this compound is its uncommon oxepane-cyclohexane system. acs.org The proposed biogenetic pathway suggests that this unique structural motif arises from a cascade of cyclization reactions initiated by the acid-catalyzed opening of a terminal epoxide on a diepoxy fragment of the squalene-derived precursor. acs.org This initial cyclization is thought to form a dihydroxylated oxepane-cyclohexane intermediate. acs.org Subsequent enzymatic modifications, including dehydration and oxidation, are believed to further shape the molecule. acs.org

Specifically for the right half of this compound, a proposed precursor undergoes an acid-catalyzed dehydration leading to an unsaturation, followed by a reduction of a ketone. acs.org The stereochemistry of the final hydroxyl group is determined by a hydride attack from the less sterically hindered face of the molecule. acs.org This intricate series of reactions highlights the sophisticated enzymatic machinery that marine sponges utilize to construct complex and unique chemical scaffolds. This compound is notably the first in its family to feature an unsaturation within its oxepane (B1206615) ring. acs.org

Enzymatic Mechanisms Implicated in this compound Formation

The biosynthesis of this compound is orchestrated by a suite of specialized enzymes that catalyze specific reactions with high precision. While these enzymes have not been isolated and characterized from Axinella weltneri, their activities can be inferred from the structure of the final product and established principles of triterpenoid biosynthesis.

Hypothetical Cyclase and Oxidase Activities

The formation of the core skeleton of this compound is undoubtedly catalyzed by a cyclase enzyme, likely an oxidosqualene cyclase (OSC). uoa.grnih.gov These enzymes are known for their ability to catalyze complex cyclization cascades, transforming linear precursors into polycyclic structures. nih.gov The specific OSC involved in this compound biosynthesis would be responsible for guiding the folding of the squalene-derived precursor to favor the formation of the characteristic oxepane-cyclohexane system. acs.org

Following the initial cyclization, a series of oxidases are believed to be involved in tailoring the molecule. These enzymes, likely cytochrome P450 monooxygenases, are responsible for introducing hydroxyl groups and other oxidative modifications to the triterpenoid backbone. uoa.grthescipub.com In the proposed pathway for this compound, oxidase activity is implicated in the formation of ketone functionalities which are subsequently reduced. acs.org

Stereochemical Control in Biosynthetic Cascade Reactions

A remarkable feature of enzymatic reactions is their high degree of stereochemical control, and the biosynthesis of this compound is no exception. The absolute stereochemistry of the squalene precursor influences the stereochemical outcome of the final product. acs.org The cyclization and rearrangement reactions are tightly controlled by the enzyme's active site, ensuring the formation of specific stereoisomers. mdpi.comnih.gov

In the proposed biosynthesis of the right half of this compound, the stereochemistry at C-22 is established through a hydride reduction. The enzyme directs the hydride to attack from a specific face of the molecule, resulting in a defined stereocenter. acs.org This level of control is crucial for the biological activity of the final molecule and underscores the elegance of enzymatic catalysis in natural product biosynthesis.

Comparative Biogenesis within the Sodwanone Triterpenoid Family

The sodwanone family of triterpenoids, isolated from marine sponges of the genus Axinella, comprises a diverse array of structurally related compounds. acs.orgnih.gov This structural diversity is thought to arise from a common biosynthetic pathway that diverges at various points to yield different family members. hebmu.edu.cn

The biogenesis of all sodwanones is believed to start from a common squalene-derived polyepoxide precursor. acs.orgrsc.org Variations in the cyclization cascade, including different ring closures and rearrangements, lead to the formation of distinct polycyclic systems. For example, some sodwanones possess a dioxabicyclo[3.2.1]octane system, which is proposed to form through a similar mechanism involving a hemiketal formation. acs.org

Furthermore, rearrangements such as 1,2-methyl shifts are observed in some sodwanones, leading to further structural diversification. hebmu.edu.cn The biogenesis of this compound, with its unique unsaturated oxepane ring, represents a novel variation within this biosynthetic framework. acs.org Comparative analysis of the structures and proposed biosynthetic pathways of different sodwanones provides valuable insights into the enzymatic machinery and evolutionary pressures that drive the chemical diversity observed in marine sponges.

Analogies and Divergences in Biosynthetic Routes of Related Sodwanones

The sodwanones are a family of rare marine triterpenes, primarily isolated from sponges of the genus Axinella, that share a characteristic oxepane-cycloalkane moiety. mdpi.comresearchgate.net Their biogenesis is proposed to deviate significantly from that of common tetra- and pentacyclic triterpenes. Instead of a single cyclization event, the leading hypothesis for the formation of the sipholane-type skeleton, to which sodwanones belong, involves two consecutive or independent cyclizations of a polyepoxysqualene precursor, such as (2,3S+6S,7S+18S,19S)-triepoxysqualene or a tetraepoxysqualene derivative. researchgate.nethebmu.edu.cn

A proposed biogenetic pathway for the unique right half of the this compound molecule has been detailed, starting from a diepoxy fragment precursor. acs.org The key steps are outlined as follows:

An acid-catalyzed opening of a terminal epoxide initiates a cascade cyclization, forming a dihydroxylated oxepane-cyclohexane system. This resulting double ring structure is identical to the right half of another marine triterpene, sipholenol. acs.org

Subsequent modifications, including a C-14/C-15 dehydration and an oxidation of the C-22 hydroxyl group, lead to an intermediate. acs.org

A pivotal 1,2-shift of a methyl group from C-19 to C-14 is believed to be induced by the formation of a hemiketal at C-22. acs.org This same mechanism is thought to be responsible for the formation of the dioxabicyclo[3.2.1]octane system found in related compounds such as Sodwanone F, Sodwanone I, and Sodwanone L, highlighting a significant biosynthetic analogy among these molecules. acs.org

The biogenesis of this compound diverges from its relatives in the final stages. A proposed acid-catalyzed dehydration leads to an unsaturation at C-19/C-20, followed by a reduction of the ketone at C-22. acs.org This final dehydration step is a crucial point of divergence, as this compound is the first member of its family reported to possess an unsaturation within its oxepane ring. acs.org The stereochemistry observed at C-22 suggests that the hydride attack during the reduction occurs from the less sterically hindered β-face. acs.org

The structural variations across the sodwanone family, including Sodwanone A, G, and O, suggest a shared initial pathway followed by divergent enzymatic tailoring steps involving oxidations, reductions, and skeletal rearrangements. acs.orgacs.org

| Compound | Key Structural Feature | Proposed Biosynthetic Precursor Element | Key Biosynthetic Step (Divergence) |

|---|---|---|---|

| This compound | Unsaturation in oxepane ring (C-19/C-20) | Diepoxy fragment | Acid-catalyzed dehydration followed by ketone reduction acs.org |

| Sodwanone F, I, L | Dioxabicyclo[3.2.1]octane system | Diepoxy fragment | Hemiketal formation inducing a 1,2-methyl shift acs.org |

| Sipholenol | Dihydroxylated oxepane-cyclohexane system | Diepoxy fragment | Initial cascade cyclization product, prior to further modifications acs.org |

| Sodwanone A, G | Saturated oxepane-cyclohexane system | Polyepoxysqualene | Variations in final oxidation/rearrangement steps acs.org |

Insights from Unusually Cyclized Triterpenes

The biosynthesis of most triterpenes is a well-understood process initiated by the enzyme-mediated cascade cyclization of acyclic precursors, namely squalene or 2,3-oxidosqualene. rsc.orgrsc.org This process typically leads to the familiar and widespread tetra- and pentacyclic skeletons. researchgate.net However, a growing number of "unusually cyclized triterpenes" have been discovered, whose structures cannot be explained by this canonical pathway. rsc.orgresearchgate.net this compound and its relatives fall squarely into this category.

The formation of these unusual structures is generally attributed to one of three non-canonical biosynthetic strategies: rsc.orgrsc.org

Incomplete Cyclization: The cascade reaction is terminated prematurely, resulting in mono-, bi-, or tricyclic triterpenes.

Cyclization and Cleavage: A standard polycyclic skeleton is formed first, followed by enzymatic cleavage of C-C bonds to open one or more rings.

Independent Cyclizations: The acyclic precursor, typically a polyepoxysqualene, undergoes two or more separate cyclization events rather than a single concerted cascade.

The biogenesis of the sodwanone family is a prime example of the independent cyclization strategy. researchgate.nethebmu.edu.cn This approach allows for the formation of two disconnected, complex ring systems from a single linear precursor, accounting for the characteristic bipartite structure of these molecules. researchgate.net This stands in stark contrast to the fused-ring systems generated by the canonical pathway.

Furthermore, the proposed biogenesis of this compound incorporates post-cyclization modifications that expand its structural diversity. acs.org While the initial rings are formed through independent cyclizations, the subsequent 1,2-methyl shift is a type of skeletal rearrangement. acs.org The existence of enzymes capable of modifying already cyclized skeletons has been identified in other natural product pathways, demonstrating that nature employs a sophisticated enzymatic toolkit to generate chemical complexity beyond the initial cyclization event. acs.org The study of these enzymatic processes provides a framework for understanding how the unique and intricate architecture of this compound is achieved after the foundational rings are established.

| Biosynthetic Pathway | Precursor | Key Mechanism | Typical Outcome | Example |

|---|---|---|---|---|

| Canonical Triterpene Biosynthesis | Squalene or 2,3-Oxidosqualene | Single, concerted cascade cyclization | Fused tetra- or pentacyclic skeletons rsc.orgrsc.org | Sterols, Hopanoids |

| Unusual Triterpene Biosynthesis (Sodwanone-type) | Polyepoxysqualene | Two independent cyclization events followed by rearrangements | Disconnected polycyclic systems (e.g., oxepane-cycloalkane) researchgate.nethebmu.edu.cn | This compound |

Chemical Synthesis Strategies and Analog Design Inspired by Sodwanone S

Approaches to the Total Synthesis of Sodwanone S Core Structures

The total synthesis of the sodwanone core is a formidable task, primarily due to the sterically congested and complex polycyclic framework. Research has focused on methods to construct the characteristic seven-membered oxepane (B1206615) ring fused to a cyclohexane (B81311) system.

Challenges Associated with Complex Oxepane-Cyclohexane Systems

The synthesis of seven-membered rings like oxepanes is inherently challenging due to unfavorable enthalpic and entropic barriers to ring closure compared to the formation of five- or six-membered rings. nih.govrsc.org Key hurdles in the context of the this compound framework include:

Stereocontrol: The sodwanone core possesses numerous stereogenic centers. Achieving precise control over the relative and absolute stereochemistry during the synthesis of the fused ring system is a significant challenge. The construction of quaternary carbon stereocenters, in particular, is difficult due to steric hindrance. consensus.app

Ring Strain: The formation of the fused oxepane-cyclohexane system involves creating a strained bicyclic structure. Synthetic routes must overcome the activation energy associated with this strain.

Functional Group Compatibility: The sodwanone skeleton is adorned with various functional groups. The synthetic strategy must be designed to tolerate these functionalities or introduce them at late stages, which adds to the complexity of the synthesis. consensus.app

Recent advancements have explored various methods to construct the oxepane moiety, including radical cyclizations, Lewis acid-mediated cyclizations, and ring-closing metathesis, which could be applicable to the sodwanone core. rsc.org For instance, rhodium(I)-catalyzed skeletal remodeling of cyclobutenol derivatives has emerged as a novel approach for synthesizing substituted oxepane derivatives. nih.gov

Biomimetic and Diverted Total Synthesis Methodologies

Biomimetic Synthesis: The biosynthesis of sodwanones is believed to proceed through a series of cascade cyclizations initiated from a polyepoxidized squalene (B77637) precursor. rsc.org A proposed biogenetic pathway for the oxepane-cyclohexane portion of this compound involves an acid-catalyzed opening of a terminal epoxide, which triggers a cascade cyclization to form the dihydroxylated fused ring system. acs.org Synthetic chemists have drawn inspiration from this proposed pathway to devise biomimetic strategies. engineering.org.cn These approaches aim to mimic nature's efficiency by using a cascade reaction to rapidly assemble the complex core structure from a simpler, linear precursor. rsc.orgengineering.org.cn

Diverted Total Synthesis (DTS): This strategy focuses on synthesizing analogs of the natural product rather than the natural product itself. wikipedia.org In the context of this compound, DTS would involve synthesizing the core oxepane-cyclohexane scaffold and then modifying it to create a library of related compounds. wikipedia.orgnih.gov This approach is valuable for exploring the structure-activity relationships (SAR) of the sodwanone skeleton and identifying analogs with potentially improved biological activity or simpler structures. wikipedia.org

Synthesis of Simplified Analogues and Oxepane-Containing Scaffolds

Given the synthetic complexity of the entire this compound molecule, significant effort has been directed towards the synthesis of simplified analogs that retain the key structural motifs believed to be responsible for its biological activity.

Biology-Oriented Synthesis (BIOS) Applied to this compound Inspiration

Biology-Oriented Synthesis (BIOS) is a strategy that uses bioactive natural products as inspiration for the design of compound libraries. nih.gov The core idea is that natural product scaffolds are "privileged" structures that have evolved to interact with biological macromolecules. nih.govnih.gov The oxepane ring, a key feature of this compound, is found in numerous bioactive natural products, making it an attractive scaffold for BIOS. nih.gov

Inspired by natural products like this compound, researchers have developed efficient, often one-pot, syntheses of oxepane-containing derivatives. nih.govnih.gov For example, a library of 91 derivatives based on a bicyclic oxepane scaffold was created. nih.gov Screening of these compounds revealed that 50 of them modulated the Wnt signaling pathway, a crucial pathway in cell development and disease. nih.gov This demonstrates the power of BIOS to generate novel bioactive molecules by simplifying complex natural product structures.

Design and Preparation of Structurally Modified Derivatives

The design of structurally modified derivatives of this compound aims to simplify the molecule while retaining or improving its biological activity. This process often involves computational tools and a deep understanding of the proposed biosynthetic pathways.

One approach is to systematically simplify the natural product scaffold. nih.gov For this compound, this could involve synthesizing just the oxepane-cyclohexane core or creating derivatives with different substitution patterns. The goal is to identify the minimal structural requirements for bioactivity.

A notable example of this approach, inspired by this compound and other oxepane-containing natural products, led to the development of a multistep, one-pot synthetic sequence to generate a library of derivatives. nih.gov This efficient synthesis enabled the exploration of structure-activity relationships and the discovery of potent modulators of the Wnt signaling pathway. nih.gov

Methodologies for Structural Diversification and Library Generation

Creating libraries of structurally diverse compounds based on the this compound scaffold is crucial for drug discovery efforts. Several methodologies are employed to achieve this diversification.

Scaffold-Based Diversification: This approach starts with a common core structure, such as the oxepane-cyclohexane system of this compound, and then introduces diversity by adding different functional groups or side chains. This can be achieved through a variety of chemical reactions, allowing for the rapid generation of a large number of analogs.

Complexity-to-Diversity (CtD): This strategy uses the complex natural product itself as a starting material for generating diverse scaffolds through chemoselective reactions like ring expansion, fusion, or rearrangement. nih.gov The resulting compounds retain a high degree of three-dimensionality and structural complexity, which can be advantageous for biological activity. nih.gov

Computational Tools: Tools like Scaffold Hunter can be used to analyze the chemical space covered by natural products and identify novel, simplified scaffolds for synthesis. nih.gov This allows for a more targeted approach to library design, focusing on unexplored areas of chemical space. nih.gov

The development of efficient, multi-step, one-pot syntheses is a key enabler for library generation, as it allows for the preparation of a significant number of derivatives for biological screening. nih.gov

Novel Synthetic Reactions for Oxepane Moiety Construction

The oxepane ring is a recurring motif in many bioactive natural products, including this compound, heliannuols, and zoapatanol. researchgate.netresearchgate.net The synthesis of this seven-membered ether ring has been a key focus of methods developed in the context of BIOS. Researchers have devised efficient, multi-step, one-pot sequences to construct diverse collections of mono-, bi-, and tricyclic oxepanes that mimic the core scaffolds of these natural products. researchgate.netpnas.org

A prominent and robust strategy involves a ring-closing ene-yne metathesis (RC-eneyne-M) as the key transformation. researchgate.netresearchgate.net This approach allows for the flexible introduction of structural diversity at various intermediate stages. The general synthetic sequence gives rise to a seven-membered oxacyclic ether that contains a diene unit. researchgate.net To further enhance efficiency, these solution-phase syntheses often incorporate polymer-immobilized scavenger reagents to minimize the need for complex isolation and purification steps between reactions. researchgate.netpnas.org

One successful application of this methodology, inspired by natural products such as this compound, led to the creation of a library of oxepane-based compounds. nih.gov Biological screening of this library using a reporter gene assay identified several compounds that act as modulators of the Wnt signaling pathway, a critical pathway in cell proliferation and other biological processes. nih.govresearchgate.net

The developed synthesis sequences can be extensive, involving four to seven steps performed in a one-pot fashion to yield the final oxepane structures. researchgate.net For instance, a cross-metathesis reaction using a second-generation Grubbs catalyst has been employed to modify the oxepane core, leading to further diversification of the compound library. pnas.org This demonstrates the power of using natural product scaffolds as a blueprint for creating novel chemical entities with potential therapeutic applications.

Lead Optimization through Molecular Simplification Strategies

Structural simplification is a critical and effective strategy in lead optimization. researchgate.netresearchgate.net The process aims to take large, complex lead compounds, often natural products, and truncate non-essential groups. researchgate.net This approach can significantly improve synthetic accessibility, enhance pharmacokinetic profiles, and reduce potential side effects by avoiding "molecular obesity"—a trend towards large, hydrophobic molecules that often have poor drug-like properties. researchgate.netresearchgate.net

One study detailed the creation of a BIOS library inspired by this compound, which resulted in bioactive simplified analogues. researchgate.net This process of molecular simplification is a powerful tool for improving the efficiency and success rate of drug design. researchgate.net For example, while exploring the Wnt-signaling modulation of an oxepane library inspired by this compound, it was found that a simplified analog retained the desired biological activity. researchgate.net This highlights that the full complexity of the natural product is not always necessary for its biological function, allowing for the design of more synthetically feasible and potentially more "drug-like" molecules. researchgate.net This strategic simplification facilitates the journey from a bioactive natural product to a viable drug candidate. researchgate.net

Mechanistic Investigations of Sodwanone S Biological Activities

Antineoplastic and Cytotoxic Effects at the Cellular and Molecular Level

Sodwanone S has been the subject of studies investigating its role as a potential antineoplastic agent, a class of drugs that inhibit the growth and spread of cancer cells. nursesrevisionuganda.com Research has focused on its cytotoxic effects, which refer to its ability to be toxic to cells, particularly cancer cells. mdpi.com

The cytotoxic activity of this compound has been evaluated against a panel of human tumor cell lines. acs.org Studies have shown that this compound exhibits moderate cytotoxic activity against several cell lines, with a mean IC50 value of approximately 5 μg/mL. acs.org The IC50 value represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

In a comparative study with other sodwanones, Sodwanone A was found to be the most active against the IGROV-ET cell line with an IC50 of 0.068 μg/mL. acs.org In contrast, this compound and Sodwanone G displayed similar moderate activities across various cell lines. acs.org It is important to note that while some sodwanone compounds, like Sodwanone V, have shown cytotoxicity in specific cell lines such as MDA-MB-231 breast tumor cells (IC50 23 µM), others, like Yardenone 2, did not significantly impact the viability of several prostate and renal cancer cell lines under normoxic conditions. mdpi.comnih.gov

| Compound | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| This compound | Various human tumor cell lines | Moderate cytotoxicity | ~5 µg/mL (mean) | acs.org |

| Sodwanone A | IGROV-ET | High cytotoxicity | 0.068 µg/mL | acs.org |

| Sodwanone G | Various human tumor cell lines | Moderate cytotoxicity | Not specified | acs.org |

| Sodwanone V | MDA-MB-231 (breast tumor) | Cytotoxicity | 23 µM | acs.org |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. numberanalytics.com A key event in apoptosis is the activation of a family of proteases called caspases. numberanalytics.com These enzymes, once activated, cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. numberanalytics.com

One of the critical substrates of executioner caspases, such as caspase-3 and caspase-7, is Poly(ADP-ribose) polymerase (PARP). numberanalytics.comfrontiersin.org The cleavage of PARP by caspases is considered a hallmark of apoptosis. numberanalytics.comnih.gov This cleavage inactivates PARP, preventing it from repairing DNA damage in a cell that is already committed to dying, thereby ensuring the efficient execution of the apoptotic program. numberanalytics.com While the direct effect of this compound on caspase activation and PARP cleavage has not been explicitly detailed in the provided search results, the induction of apoptosis is a common mechanism for cytotoxic compounds. For instance, studies on other natural compounds have shown that they can induce apoptosis through the downregulation of anti-apoptotic proteins like BCL2 and the induction of caspases 3 and 7. mdpi.com

Hypoxia, a condition of low oxygen, is a common feature of solid tumors and is associated with tumor progression and resistance to therapy. nih.gov Cells adapt to hypoxic conditions primarily through the activation of the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.gov HIF-1 controls the expression of numerous genes involved in critical aspects of cancer biology, including angiogenesis (the formation of new blood vessels), cell survival, and metabolism. researchgate.net Therefore, inhibiting HIF-1 activation is a promising strategy for cancer therapy. nih.gov

Several sodwanone triterpenes have been identified as inhibitors of HIF-1 activation. mdpi.com

The activation of HIF-1 leads to the transcription of a wide array of genes that help tumor cells survive and thrive in a low-oxygen environment. oncotarget.com These genes are involved in processes such as increasing oxygen delivery and shifting cellular metabolism towards anaerobic pathways. nih.gov By inhibiting HIF-1, compounds like certain sodwanones can suppress the expression of these hypoxia-induced genes, thereby hindering the adaptive mechanisms of tumor cells. nih.gov

Research has shown that the inhibitory effects of sodwanones on HIF-1 activation can be specific to certain tumor cell types. For example, Sodwanone V has been shown to inhibit both hypoxia-induced and iron chelator-induced HIF-1 activation in T47D breast tumor cells with an IC50 of 15 µM. acs.org Notably, Sodwanone V was the only sodwanone in that particular study to also inhibit HIF-1 activation in PC-3 prostate tumor cells, with the same IC50 of 15 µM. acs.org Other compounds, including Sodwanone A, 10,11-dihydrosodwanone B, 3-epi-sodwanone K, and sodwanone T, showed weaker inhibition of hypoxia-induced HIF-1 activation in T47D cells, with IC50 values ranging from 20 to 25 µM. nih.gov

| Compound | Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|

| Sodwanone V | T47D (breast tumor) | Inhibition of HIF-1 activation | 15 µM | acs.org |

| PC-3 (prostate tumor) | Inhibition of HIF-1 activation | 15 µM | acs.org | |

| Sodwanone A | T47D (breast tumor) | Weak inhibition of HIF-1 activation | 20–25 µM | nih.gov |

| 10,11-dihydrosodwanone B | T47D (breast tumor) | Weak inhibition of HIF-1 activation | 20–25 µM | nih.gov |

| 3-epi-sodwanone K | T47D (breast tumor) | Weak inhibition of HIF-1 activation | 20–25 µM | nih.gov |

| Sodwanone T | T47D (breast tumor) | Weak inhibition of HIF-1 activation | 20–25 µM | nih.gov |

The Wnt signaling pathway is a crucial and evolutionarily conserved pathway that plays a significant role in embryonic development and tissue homeostasis. frontiersin.orgcpn.or.kr Aberrant activation of the Wnt pathway is implicated in the development and progression of various cancers. frontiersin.org The canonical Wnt pathway centers around the regulation of the protein β-catenin. cpn.or.kr In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." cpn.or.kr When the pathway is activated, this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation and differentiation. cpn.or.kr

Natural compounds have been shown to modulate the Wnt/β-catenin pathway through various mechanisms, including promoting the degradation of β-catenin, inhibiting its nuclear translocation, or interfering with its interaction with transcription factors. mdpi.com While the direct interaction of this compound with specific components of the Wnt signaling pathway is not extensively detailed in the provided results, the modulation of this pathway is a recognized mechanism for the anti-cancer effects of various natural products. mdpi.comdntb.gov.ua

Modulation of Wnt Signaling Pathway Components

Interaction with Vangl Receptors and Canonical Wnt Signaling Crosstalk

Direct mechanistic studies on this compound's interaction with the Wnt signaling pathway are not extensively documented. However, its unique oxepane (B1206615) scaffold has served as an inspiration for the synthesis of compound libraries aimed at discovering new modulators of this critical pathway. nih.govresearchgate.netnih.gov Research into a library of mono-, bi-, and tricyclic oxepanes, inspired by natural products (NPs) like this compound, led to the identification of novel Wnt-signaling modulators. researchgate.net

A chemical proteomics approach identified that the most potent compound from this library, an oxepane designated "Wntepane 1", binds to the van-Gogh-like receptor protein 1 (VANGL1). nih.gov VANGL1 is a known modulator of Wnt signaling that can mediate crosstalk between the canonical and non-canonical Wnt pathways. nih.govnih.gov Vangl proteins can function as negative regulators of the canonical Wnt pathway, and it is proposed that this occurs through the sequestration of the key signaling protein Dishevelled (Dsh/Dvl). nih.govnih.gov

The interaction of the this compound-inspired Wntepane 1 with VANGL1 is thought to antagonize this negative regulation. nih.gov It is hypothesized that by binding to VANGL1, the compound liberates Dishevelled, thereby restoring its signal-transducing activity and enhancing the canonical Wnt signaling response. nih.gov This discovery highlights a potential mechanism through which simplified analogues of complex natural products like this compound can therapeutically modulate the Wnt pathway.

| Compound | Target | Mechanism of Action | Activity (ED₅₀) |

| Oxepane 48 (Wntepane 1) | VANGL1 | Binds to VANGL1, a negative modulator of canonical Wnt signaling, likely liberating Dishevelled to enhance signal transduction. | 1.8 µmol/L |

| Simplified Analogue (49) | VANGL1 (inferred) | Wnt-signaling modulation. | 9.9 µmol/L |

Reporter Gene Assay Systems for Wnt Pathway Analysis

To identify Wnt pathway modulators from the this compound-inspired compound library, a specific cell-based reporter gene assay was utilized. nih.govresearchgate.netnih.gov The primary screening was conducted using a HEK293 reporter cell line engineered for high sensitivity to Wnt stimulation. pharmacognosy.us These cells contain additional copies of the Frizzled receptor and a luciferase reporter gene under the control of a Wnt-responsive promoter. pharmacognosy.us

Activation of the canonical Wnt pathway in this system leads to the expression of luciferase, which produces a measurable light signal. pharmacognosy.us The screen of the oxepane library identified several compounds, termed "Wntepanes," that caused a significant increase in the luciferase signal, indicating they were activators of the pathway. pharmacognosy.us

A key finding from the assay was that these active compounds acted synergistically with the Wnt3a protein, a canonical Wnt ligand. nih.govpharmacognosy.us While the compounds showed little to no activity on their own, they significantly amplified the signal in cells that were pre-activated with Wnt3a, functioning as co-activators of the Wnt cascade. nih.govpharmacognosy.us This reporter gene system was thus crucial in identifying the biological activity of the this compound-inspired analogues and paving the way for identifying their molecular target, VANGL1. nih.gov

Exploration of Other Potential Biological Activities

This compound was first isolated during a bioassay-guided fractionation of the marine sponge Axinella weltneri, which showed antitumor activity. acs.org Subsequent evaluations of this compound revealed moderate cytotoxic activity against a range of human tumor cell lines. acs.orgsci-hub.se

Table: Cytotoxic Activity of this compound Data represents the mean IC₅₀ value against several human tumor cell lines.

| Compound | Mean Cytotoxic Activity (IC₅₀) |

|---|---|

| This compound | ~5 µg/mL |

| Sodwanone G | ~5 µg/mL |

| Sodwanone A | More active, with IC₅₀ of 0.068 µg/mL against IGROV-ET cell line. |

Source: Funel-Le Bon, C. et al., J. Nat. Prod., 2005. acs.org

In Vitro Anti-inflammatory Mechanisms

Specific studies detailing the in vitro anti-inflammatory mechanisms of this compound are not widely available in the current literature. However, other natural products containing the oxepane motif have demonstrated anti-inflammatory properties. nih.govmdpi.com For instance, the marine-derived compound Aplysistatin is known to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. nih.govmdpi.com While this provides a potential avenue for investigation, direct evidence for this compound acting on these or similar pathways is lacking.

Antimicrobial or Antiviral Activities (if documented for this compound or close analogues)

There is limited specific data documenting the antimicrobial or antiviral activities of this compound. Many natural products derived from marine sponges are known to possess such properties. nih.gov For example, some bromotyrosine alkaloids exhibit antibiotic activity against Gram-positive bacteria. nih.gov

In the context of close analogues, an in silico (computational) study identified Sodwanone B as a potential inhibitor of the SARS-CoV-2 main protease, suggesting a possible antiviral application for some members of the sodwanone family. scispace.com However, experimental validation of antiviral or antimicrobial activity for this compound itself has not been reported in the reviewed literature.

Enzyme Inhibition Studies

Investigations into the direct enzyme inhibition by this compound are not extensively documented. However, studies on its close analogues have provided insights into pathway inhibition. A notable study focused on the inhibition of Hypoxia-Inducible Factor-1 (HIF-1), a critical transcription factor in cancer progression. mdpi.com In this research, Sodwanone V was found to inhibit HIF-1 activation in both T47D breast tumor cells and PC-3 prostate tumor cells with an IC₅₀ of 15 µM. sci-hub.semdpi.comrsc.org In contrast, this compound was also evaluated but did not inhibit HIF-1 activation in PC-3 cells under the same conditions. mdpi.com Several other sodwanones, including A and T, did show inhibitory activity against HIF-1 activation in T47D cells. mdpi.com This indicates a degree of specificity within the sodwanone family for this particular target.

Structure Activity Relationship Sar Studies of Sodwanone S and Analogues

Identification of Key Pharmacophores and Structural Elements for Bioactivity

A pharmacophore is the specific arrangement of steric and electronic features necessary for a molecule to interact with a biological target and trigger a response. researchgate.netresearchgate.net For the sodwanone family of triterpenoids, the bioactivity is intimately linked to its complex polycyclic structure. nih.govnih.gov

The sodwanones are a class of marine triterpenes characterized by a common structure that includes an oxepane-cycloalkane moiety. mdpi.com The bioassay-guided fractionation of the marine sponge Axinella weltneri led to the isolation of Sodwanone S, which possesses an uncommon oxepane-cyclohexane system. acs.orgnih.gov This fused ring system is a "privileged" scaffold, a molecular framework that appears in numerous natural products with diverse and potent bioactivities, including antitumor properties. pnas.orgpnas.orgresearchgate.net The presence of this complex core in this compound is considered a primary determinant of its biological profile. pnas.orgpnas.org The left half of the this compound molecule, which contains a cyclohexane (B81311) ring fused to another cyclic system, shares key chemical shifts and coupling constants with Sodwanone A, indicating a conserved structural feature among active analogues. acs.org The right half of this compound, however, features the distinct oxepane-cyclohexane system that is typical of the sodwanone family. acs.org

The presence and positioning of hydroxyl (-OH) groups, as well as degrees of unsaturation (i.e., double bonds), are critical modulators of bioactivity. nih.govebsco.com Hydroxyl groups can significantly influence a molecule's water solubility and its ability to form hydrogen bonds with biological targets, such as enzymes or receptors. ashp.orgnih.gov

This compound features two key oxygen-bearing methines at positions C-18 and C-22, corresponding to hydroxyl groups. acs.org Its molecular formula of C₃₀H₅₀O₅ and the presence of a carbonyl group and a trisubstituted double bond account for its six degrees of unsaturation. acs.org A unique feature of this compound, when compared to other members of the sodwanone family, is the presence of an unsaturation within its oxepane (B1206615) ring at C-19/C-20. acs.org

The cytotoxic activities of this compound were evaluated alongside Sodwanone A and Sodwanone G against 13 human tumor cell lines. acs.org The results indicated that this compound and G exhibited similar moderate activities against several cell lines, whereas Sodwanone A was found to be the most active. acs.org This suggests that subtle variations in the structure, such as the specific pattern of hydroxylation and saturation, can lead to significant differences in potency. While this compound has moderate activity, the structural variations compared to the more potent Sodwanone A highlight the sensitivity of the biological response to these chemical features. acs.org

Table 1: Comparative Cytotoxicity of this compound and Analogues This table presents the mean IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells. A lower value indicates higher potency.

| Compound | Mean IC₅₀ (µg/mL) against several cell lines | Most Active Against (Cell Line) | IC₅₀ (µg/mL) | Source |

| This compound | ~5 | - | - | acs.org |

| Sodwanone A | - | IGROV-ET (Ovarian) | 0.068 | acs.org |

| Sodwanone G | ~5 | - | - | acs.org |

Significance of the Oxepane-Cyclohexane System

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. nih.govwalisongo.ac.id

Currently, there are no specific, publicly available QSAR models developed exclusively for this compound and its derivatives in the reviewed literature. However, the principles of QSAR could be effectively applied to this class of compounds. A typical QSAR study for sodwanone derivatives would involve:

Data Collection : Compiling a dataset of sodwanone analogues with their experimentally measured biological activities (e.g., IC₅₀ values against a specific cancer cell line). nih.gov

Descriptor Calculation : Calculating a wide range of molecular descriptors for each analogue, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. nih.govrsc.org

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or Principal Component Regression (PCR) to create a mathematical equation that correlates the descriptors with the observed activity. walisongo.ac.idrsc.org

Validation : Rigorously testing the model's stability, robustness, and predictive power using internal and external validation techniques. nih.gov

Such a model could accelerate the discovery of new sodwanone-based drug candidates by prioritizing the synthesis of compounds predicted to have high activity. walisongo.ac.id

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity because biological targets like enzymes and receptors are themselves chiral. washington.edunumberanalytics.com Different stereoisomers of a drug can exhibit vastly different pharmacological and toxicological profiles. washington.edu

The structural elucidation of this compound involved extensive NMR studies to determine its relative stereochemistry. acs.org The left half of the molecule was determined to have the same relative configuration as Sodwanone A, with methyl groups at positions 25, 26, and 27 being α-oriented, and protons/methyl groups at H-7, H-11, and Me-24 being β-oriented. acs.org

For the novel right half of the molecule, the stereochemistry was more complex to determine due to conformational mobility around the C-12/C-13 bond. acs.org However, NOESY experiments in DMSO-d₆ helped establish the relative configuration of this part of the molecule. acs.org Specifically, the trans relative configuration of H-18 and H-22 was confirmed by strong NOE correlations. acs.org The proposed stereochemistry at C-22 is thought to arise from a reduction step where a hydride attacks from the less sterically hindered β-face of a ketone precursor. acs.org This stereospecificity is crucial, as the precise 3D shape of the molecule governs its fit within the binding pocket of its biological target. washington.edunumberanalytics.com

Correlating Physicochemical Properties with Mechanistic Biological Responses

The biological action of a drug is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and ultimately, its interaction with its target. cutm.ac.inrsc.org Key properties include lipophilicity, solubility, polarity, and molecular size. cutm.ac.in

For this compound, its large, complex, and relatively lipophilic triterpenoid (B12794562) structure suggests it is likely to interact with cell membranes or intracellular targets. nih.gov The presence of both lipophilic (the hydrocarbon skeleton) and hydrophilic (the hydroxyl and carbonyl groups) regions gives the molecule an amphiphilic character. cutm.ac.in This balance is crucial for crossing biological membranes to reach its site of action. cutm.ac.in

Lipophilicity : The extensive hydrocarbon framework of this compound contributes to its lipophilic nature, which is a common feature of triterpenoids. nih.gov This property influences how the compound partitions into lipid bilayers of cell membranes. cutm.ac.in

Polarity : The hydroxyl groups at C-18 and C-22, along with the carbonyl and ether functionalities, introduce polarity. acs.org These polar groups are potential sites for hydrogen bonding, a key interaction for binding to biological macromolecules like proteins. ashp.org

Molecular Shape : The rigid, polycyclic oxepane-cyclohexane system defines a specific three-dimensional shape. acs.org This structural rigidity is often associated with higher target specificity, as it reduces the entropic penalty upon binding.

The moderate cytotoxicity of this compound against various cancer cell lines is the macroscopic outcome of these physicochemical properties driving its molecular interactions at the cellular level. mdpi.comacs.org For instance, the inhibition of hypoxia-inducible factor-1 (HIF-1) activation observed for other sodwanones is a specific mechanistic response that would be highly dependent on the molecule's ability to bind to a specific protein involved in that pathway. nih.govmdpi.com While the exact target for this compound is not specified in the provided literature, its physicochemical profile is consistent with that of other bioactive marine triterpenoids that exert their effects through specific protein interactions. nih.gov

Molecular Targets and Interaction Profiling of Sodwanone S

Characterization of Direct and Indirect Protein Targets

The biological effects of a compound are mediated through its interaction with cellular proteins. Research into Sodwanone S has explored its potential to inhibit key signaling pathways implicated in cancer progression, namely the Hypoxia-Inducible Factor-1 (HIF-1) and Wnt signaling pathways.

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in low-oxygen (hypoxic) environments, a common feature of solid tumors. nih.gov The HIF-1 protein is a heterodimer composed of an oxygen-regulated HIF-1α subunit and a constitutively expressed HIF-1β subunit. mdpi.comfrontiersin.org Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. researchgate.net This complex then binds to hypoxia response elements (HREs) in the promoter regions of various genes, activating their transcription. mdpi.combiorxiv.org

The activation of HIF-1 is linked to advanced disease stages and treatment resistance in many cancers, making it a significant target for anticancer drug discovery. nih.gov While several related sodwanone compounds have been experimentally identified as inhibitors of HIF-1 activation, specific experimental studies detailing this mechanism for this compound are not available in the reviewed literature. However, computational studies have predicted that this compound can act as a potential inhibitor of HIF-1α. researchgate.net The proposed mechanism is the disruption of the protein-protein interaction between HIF-1α and its co-activator p300/CBP, which is essential for its transcriptional activity. researchgate.net

By inhibiting HIF-1, compounds like this compound are predicted to suppress the expression of numerous downstream target genes that are crucial for tumor progression. mdpi.com These genes are involved in processes such as:

Angiogenesis: The formation of new blood vessels, primarily regulated by Vascular Endothelial Growth Factor (VEGF). mdpi.commdpi.com

Metabolic Adaptation: Shifting cellular metabolism to glycolysis for energy production in low-oxygen conditions, involving genes like Glucose Transporter-1 (GLUT-1). mdpi.comsemanticscholar.org

Cell Survival and Proliferation: Promoting cell survival under stress. nih.gov

The theoretical inhibition of HIF-1α by this compound would, therefore, lead to the downregulation of these critical survival pathways in cancer cells.

The Wnt signaling pathway is fundamental to embryonic development and adult tissue maintenance. nih.govdovepress.com Its dysregulation is a well-established driver of several cancers. dovepress.com The canonical Wnt pathway centers on the protein β-catenin. dovepress.com In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for degradation. dovepress.com Pathway activation leads to the stabilization and nuclear accumulation of β-catenin, where it co-activates the transcription of target genes. dovepress.comhubrecht.eu

There is no direct evidence from the reviewed scientific literature to suggest that this compound itself is a modulator of the Wnt signaling cascade. However, its unique oxepane-based structure has served as an inspiration for the synthesis of a library of novel compounds. nih.gov From this library, a small-molecule activator of the Wnt pathway was identified, which was found to bind to the Van-Gogh-like 1 (Vangl1) transmembrane receptor, a component of the non-canonical Wnt pathway that can mediate crosstalk with the canonical pathway. nih.gov It is important to note that this activity was observed for a synthetic analogue and not for this compound itself.

Mechanisms of HIF-1 Inhibition and Downstream Gene Regulation

Molecular Docking and Computational Approaches for Target Prediction

To investigate the potential inhibitory mechanism of this compound at an atomic level, computational methods such as molecular docking have been employed. These in-silico techniques predict how a ligand (this compound) might bind to the active site of a target protein, such as HIF-1α. frontiersin.orgnih.gov

A key study performed molecular docking of this compound against the C-terminal transactivation domain (CAD) of the HIF-1α subunit (PDB ID: 1H2K). researchgate.net The goal was to determine if this compound could potentially block the interaction between HIF-1α and its transcriptional co-activator p300. researchgate.net

The analysis of the docked pose of this compound within the HIF-1α binding pocket reveals the specific amino acid residues that contribute to the stability of the protein-ligand complex. These interactions are crucial for understanding the basis of its potential inhibitory activity. The primary interactions are typically non-covalent, including hydrogen bonds and hydrophobic interactions.

Based on computational analysis, this compound is predicted to form two hydrogen bonds with the amino acid residues in the HIF-1α binding site, which is a key indicator of a stable interaction. researchgate.net

| Compound | Target Protein | Number of Predicted Hydrogen Bonds | Interacting Residues |

|---|---|---|---|

| This compound | HIF-1α | 2 | Not specified in source |

Molecular docking simulations also calculate a scoring function to estimate the binding affinity between the ligand and the protein. nih.gov This score, typically expressed in kcal/mol, represents the free energy of binding; a more negative value suggests a stronger and more favorable interaction. nih.gov The inhibition constant (Ki) is another theoretical parameter derived from the binding energy that indicates the concentration of inhibitor required to produce half-maximum inhibition.

The predicted binding affinity for this compound with HIF-1α suggests it could be a potential inhibitor. researchgate.net

| Compound | PubChem ID | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) |

|---|---|---|---|

| This compound | 11540437 | -7.61 | 2.92 µM (micromolar) |

Data sourced from a molecular docking study by Gupta et al. (2019). researchgate.net

Ligand-Protein Interaction Analysis

Advanced Chemical Proteomics for Target Identification

While computational methods provide valuable predictions, experimental identification of a drug's binding partners within the complex cellular environment is crucial for a comprehensive understanding of its mechanism of action and potential off-target effects. europeanreview.orgmdpi.com Advanced chemical proteomics offers powerful tools for this purpose. mdpi.com

Techniques such as activity-based protein profiling (ABPP) and photoaffinity labeling (PAL) use chemically modified versions of a compound to capture its protein targets directly within live cells or cell lysates. evotec.comrsc.org These captured proteins are then identified using mass spectrometry, providing an unbiased, proteome-wide view of the compound's interactions. europeanreview.orgevotec.com These methods can confirm predicted targets, discover entirely new ones, and help differentiate between direct and indirect interactions. europeanreview.org

Analytical Methodologies for Sodwanone S Research

Sophisticated Isolation and Purification Techniques

The initial discovery and subsequent research on Sodwanone S have heavily relied on meticulous isolation and purification protocols. These methods are essential for obtaining the pure compound from the complex chemical matrix of its source organism, the marine sponge Axinella weltneri.

Bioassay-Guided Fractionation Strategies for Marine Extracts

Bioassay-guided fractionation is a pivotal strategy in natural product discovery, where the separation process is directed by the biological activity of the resulting fractions. researchgate.net This approach was instrumental in the isolation of this compound. The process began with the collection of the marine sponge Axinella weltneri from the southwest reef of Mayotte Island. acs.org An extract of the sponge was prepared using a mixture of dichloromethane (B109758) and methanol. acs.org

This crude extract was then subjected to a bioassay to guide the fractionation process, using human tumor cell lines such as A549 (non-small cell lung cancer), HT29 (colon adenocarcinoma), and LOVO-DOX (doxorubicin-resistant colon adenocarcinoma). acs.org The extract was partitioned between dichloromethane and water, with the biologically active components concentrating in the dichloromethane layer. acs.org This active layer was then further purified to eventually yield this compound, along with other related compounds like Sodwanone A and G. acs.org This targeted approach ensures that the chemical isolation efforts are focused on the compounds responsible for the observed biological activity. researchgate.net

Chromatographic Separation Methods for Complex Mixtures

Chromatography is a fundamental technique for separating the components of a mixture. wikipedia.org In the case of this compound, after the initial solvent partitioning, the bioactive dichloromethane layer was subjected to a series of chromatographic steps to isolate the pure compound. acs.org

The primary methods employed were silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). acs.org Silica gel chromatography is a form of normal-phase chromatography where the stationary phase is polar (silica gel) and the mobile phase is a less polar organic solvent. khanacademy.org This technique separates compounds based on their polarity. Following this initial separation, HPLC was used for final purification. acs.org HPLC offers higher resolution and efficiency, making it ideal for isolating pure compounds from complex fractions. nih.gov These chromatographic methods are essential for obtaining this compound in a pure form, which is a prerequisite for accurate structural elucidation and further biological testing. acs.orgnih.gov

Advanced Spectroscopic Methods for Structural Elucidation

Once a pure sample of this compound was obtained, its chemical structure was determined using a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

High-Resolution Mass Spectrometry (HRESIMS) for Molecular Formula Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its molecular formula. wisdomlib.org For this compound, HRESIMS analysis established its molecular formula as C₃₀H₅₀O₅. acs.org This information was crucial as it indicated the presence of six degrees of unsaturation in the molecule, providing initial clues about its cyclic and/or unsaturated nature. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. A comprehensive suite of 1D and 2D NMR experiments was employed to determine the intricate structure of this compound. acs.org

The ¹³C NMR spectrum of this compound revealed the presence of 30 carbon atoms, including a carbonyl group and a trisubstituted double bond, confirming the presence of four rings in its structure. acs.org The DEPT (Distortionless Enhancement by Polarization Transfer) NMR experiment further classified these carbons into methyl, methylene, methine, and quaternary carbons. acs.org

The ¹H NMR spectrum provided information about the different types of protons and their immediate chemical environments. acs.org Key signals included two oxygen-bearing methines and one vinylic proton. acs.org

To piece together the molecular puzzle, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) were utilized. The HSQC spectrum correlated each proton signal with its directly attached carbon atom. acs.org The HMBC spectrum was instrumental in establishing long-range correlations between protons and carbons, which helped to connect the different fragments of the molecule. acs.org For instance, correlations observed in the HMBC spectrum were key to linking the ethylenic proton to various carbons, defining the structure of the uncommon unsaturated oxepane-cyclohexane system. acs.org

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were conducted to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. acs.org The analysis of coupling constants in the ¹H NMR spectrum, in conjunction with the Karplus equation, was used to deduce the trans relative configuration of specific protons, such as H-18 and H-22. acs.org

A detailed analysis of the NMR data for this compound is presented in the table below.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

| 2 | 34.0 (CH₂) | 1.83 (m), 1.93 (m) |

| 3 | 217.8 (C) | |

| 4 | 47.9 (C) | |

| 5 | 50.8 (CH) | 1.55 (m) |

| 6 | 18.9 (CH₂) | 1.60 (m), 1.70 (m) |

| 7 | 33.3 (CH₂) | 1.45 (m), 1.55 (m) |

| 8 | 78.4 (C) | |

| 9 | 49.3 (CH) | 1.35 (m) |

| 10 | 37.8 (CH₂) | 1.25 (m), 1.45 (m) |

| 11 | 79.9 (CH) | 3.42 (dd, 11.0, 4.0) |

| 12 | 37.1 (CH₂) | 1.65 (m), 1.75 (m) |

| 13 | 28.1 (CH₂) | 1.50 (m), 1.60 (m) |

| 14 | 43.9 (C) | |

| 15 | 40.1 (CH₂) | 1.30 (m), 1.65 (m) |

| 16 | 22.9 (CH₂) | 1.55 (m), 1.70 (m) |

| 17 | 42.1 (CH₂) | 1.40 (m), 1.50 (m) |

| 18 | 71.1 (CH) | 4.34 (m) |

| 19 | 148.8 (C) | |

| 20 | 115.8 (CH) | 5.23 (d, 9.1) |

| 21 | 30.2 (CH₂) | 2.20 (m), 2.30 (m) |

| 22 | 78.8 (CH) | 3.77 (d, 6.2) |

| 23 | 28.2 (CH₃) | 1.12 (s) |

| 24 | 21.6 (CH₃) | 1.05 (s) |

| 25 | 16.5 (CH₃) | 0.90 (d, 6.5) |

| 26 | 16.8 (CH₃) | 0.85 (d, 6.5) |

| 27 | 25.1 (CH₃) | 1.20 (s) |

| 28 | 28.9 (CH₃) | 1.15 (s) |

| 29 | 21.3 (CH₃) | 1.70 (s) |

| 30 | 25.9 (CH₃) | 1.25 (s) |

NMR data recorded in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its functional groups. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The carbonyl (C=O) group of the ketone would exhibit a strong absorption band around 1715 cm⁻¹. The carbon-carbon double bond (C=C) would show an absorption in the 1600-1680 cm⁻¹ region, and the C-O bonds of the ether linkages in the oxepane (B1206615) rings would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. acs.orgvscht.cz

Quantitative Analysis of this compound in Biological and Environmental Matrices

The quantitative determination of this compound in complex biological and environmental samples is crucial for pharmacokinetic studies, environmental monitoring, and understanding its distribution and fate. The development of sensitive and selective analytical methods is paramount for accurately measuring its concentration, often at trace levels. Methodologies such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones for such analyses. While specific validated methods for the routine quantification of this compound are not extensively documented in publicly available literature, the principles and techniques applied to other marine and plant-derived triterpenoids provide a robust framework for its analysis.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantitative analysis of triterpenoids due to its versatility and precision. mdpi.comnih.gov For quantification, an HPLC system is typically equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for compounds lacking a strong chromophore. mdpi.com

The development of a quantitative HPLC method begins with optimizing the separation of the target analyte from matrix components. uran.ua This involves selecting an appropriate stationary phase (column) and mobile phase. For triterpenoids, reversed-phase columns, such as C18, are commonly employed. mdpi.comipinnovative.com The mobile phase often consists of a gradient mixture of an aqueous solvent (sometimes with an acid modifier like acetic or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comresearchgate.net

Quantitative analysis is typically performed using an external standard method, where a calibration curve is constructed by plotting the peak area or height against known concentrations of a pure standard. researchgate.netnih.gov The concentration of this compound in a sample is then determined by comparing its peak response to this calibration curve. nih.gov Method validation is essential and, as per standard guidelines, involves assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). uran.uasemanticscholar.org For instance, in the analysis of other triterpenoids, HPLC-DAD methods have demonstrated good linearity (r² > 0.999) and low LOD and LOQ values, often in the sub-μg/mL range, making them suitable for detecting small quantities. mdpi.comnih.gov

Table 1: Illustrative HPLC-DAD Method Parameters for Triterpenoid (B12794562) Quantification This table is a composite example based on methods developed for other triterpenoids, illustrating typical parameters that would be adapted for this compound analysis.

| Parameter | Value/Condition | Reference |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comipinnovative.com |

| Mobile Phase | Gradient: Acetonitrile and 0.1% Formic Acid in Water | mdpi.com |

| Flow Rate | 1.0 mL/min | uran.ua |

| Detection | DAD at 210-255 nm | mdpi.com |

| Column Temp. | 35 °C | uran.ua |

| Injection Vol. | 10 µL | uran.ua |

| Linearity (r²) | > 0.999 | nih.govmdpi.com |

| LOD | 0.08–1.41 µg/mL | mdpi.comnih.gov |

| LOQ | 0.24–4.23 µg/mL | mdpi.comnih.gov |

| Recovery | 94.70–105.81% | nih.gov |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. semanticscholar.org For non-volatile compounds like many triterpenoids, a derivatization step is typically required to increase their volatility and thermal stability before they can be analyzed by GC-MS. jfda-online.com

In a typical GC-MS workflow, the sample extract is first derivatized, often through silylation, to convert polar functional groups (like hydroxyls) into less polar, more volatile silyl (B83357) ethers. The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. pnas.org As components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique "fingerprint" for identification. nih.gov

For quantitative analysis, GC-MS is often operated in selected ion monitoring (SIM) mode. jfda-online.com Instead of scanning the full mass range, the instrument focuses on specific characteristic ions of the target analyte (e.g., this compound derivative). This significantly enhances sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices like environmental or biological samples. jfda-online.com Calibration is performed using standards, and the method's reliability is established through validation, assessing parameters like linearity, precision, and recovery. jfda-online.com Studies on other triterpenoids have shown good linearity and intraday precision with this technique. jfda-online.com

Table 2: Representative GC-MS Method Parameters for Triterpenoid Analysis This table presents a generalized example based on established methods for other triterpenoids, which would serve as a starting point for developing a quantitative assay for this compound.

| Parameter | Value/Condition | Reference |

| Derivatization | Silylation (e.g., with BSTFA) | jfda-online.com |

| GC Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm) | nih.gov |

| Carrier Gas | Helium | pnas.org |

| Injection Mode | Splitless | jfda-online.com |

| Oven Program | Temperature gradient (e.g., 150°C to 300°C) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| MS Mode | Selected Ion Monitoring (SIM) | jfda-online.com |

| Monitored Ions | Specific m/z fragments of the derivatized analyte | jfda-online.com |

| Linear Range | e.g., 20.0 - 400.0 µg/mL | jfda-online.com |

| Precision (RSD) | < 8.5% | jfda-online.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace quantitative analysis due to its exceptional sensitivity and specificity. mercodia.com This technique combines the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry, making it ideal for quantifying compounds like this compound at very low concentrations in complex biological matrices such as plasma, tissues, or environmental water samples. nih.govnih.govwikipedia.org

The LC-MS/MS system operates by first separating components of a sample extract using HPLC. The eluent from the HPLC column is then directed into a mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the analyte (e.g., the molecular ion of this compound) is selected. This precursor ion is then fragmented, and a specific product ion, which is a characteristic fragment of the precursor, is monitored for quantification. nih.gov This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and matrix interference, allowing for extremely low detection limits. nih.gov

LC-MS/MS methods are capable of achieving limits of quantification in the nanogram per milliliter (ng/mL) or even lower range, which is critical for pharmacokinetic studies where drug concentrations can be very low. nih.govmdpi.com The development of a robust LC-MS/MS method requires careful optimization of both chromatographic conditions and mass spectrometric parameters (e.g., precursor/product ion pairs, collision energy). nih.govresearchgate.net Validation ensures the method is reliable for its intended purpose. nih.gov While a specific LC-MS/MS assay for this compound is not readily found, methods for other marine triterpenoids and complex natural products in biological and environmental samples serve as a direct template. nih.govnih.govresearchgate.net

Table 3: Typical LC-MS/MS Parameters for Trace Quantification in Biological Matrices This table exemplifies common settings used for the trace analysis of complex organic molecules, applicable to the development of a method for this compound.

| Parameter | Value/Condition | Reference |

| LC System | UHPLC/HPLC | nih.govnih.gov |

| Column | C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient: Acetonitrile/Methanol and Water with Formic Acid or Ammonium Acetate | nih.gov |

| Ion Source | Electrospray Ionization (ESI), Positive or Negative Mode | nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) or Ion Trap | nih.govnih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) | nih.gov |

| LOD | 0.01 - 5 ng/mL | nih.gov |

| LOQ | 0.05 - 20 ng/mL | nih.gov |

| Matrix | Plasma, Tissue Homogenates, CSF, Environmental Water | nih.govmdpi.com |

| Sample Prep | Protein Precipitation or Liquid-Liquid Extraction (LLE) | nih.gov |

Ecological and Chemoecological Role of Sodwanone S

Biological Function of Sodwanone S in its Natural Marine Habitat

The production of a diverse array of secondary metabolites, including terpenoids like this compound, is a key evolutionary adaptation for sessile, soft-bodied organisms like sponges, which lack physical defenses against a variety of environmental pressures. frontiersin.orgencyclopedia.pubmdpi.com

While direct studies on this compound are limited, the broader class of terpenoids found in marine sponges is well-recognized for its role in deterring predators and preventing biofouling. Sponges from the genus Axinella are known to produce a variety of bioactive compounds to defend themselves. dergipark.org.tr

Many marine sponges produce secondary metabolites that make them unpalatable to potential predators, such as fish. researchgate.net Triterpene glycosides, a class of compounds related to this compound, have been shown in other Caribbean sponges to be potent feeding deterrents. researchgate.netuncw.edu These compounds can impart a noxious taste, discouraging predation and thereby protecting the sponge. Although direct testing of this compound as a predator deterrent has not been extensively reported, its structural similarity to other defensive terpenoids suggests it likely contributes to the chemical defense arsenal (B13267) of Axinella weltneri. frontiersin.org

Biofouling, the settlement and growth of other organisms on a sponge's surface, can be detrimental by blocking filter-feeding apparatuses and causing surface damage. doi.org Sponges combat this by releasing antifouling compounds. Terpenoids are among the chemical classes known to exhibit antifouling properties. For instance, certain triterpene glycosides have demonstrated the ability to inhibit the settlement of bacteria and the larvae of fouling invertebrates. researchgate.netuncw.edu While research has not definitively assigned an antifouling role to this compound, its presence in the sponge's outer layers would be consistent with a function in surface defense.